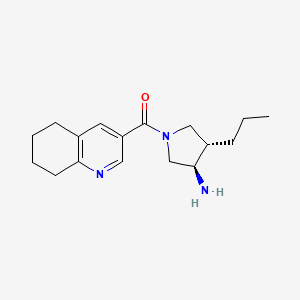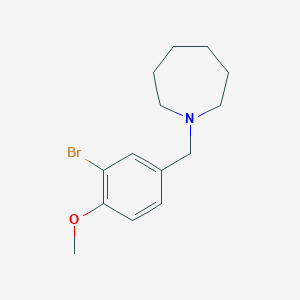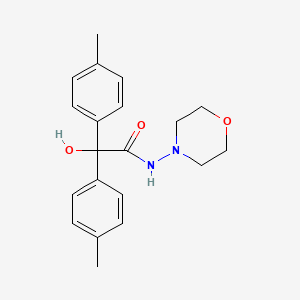
(3R*,4S*)-4-propyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine and tetrahydroquinoline derivatives can be achieved through reactions involving arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, which is contingent on the electronic nature of the reactants. This method results in moderate to good yields, highlighting a synthetic protocol that could potentially apply to our target compound (Lu & Shi, 2007). Furthermore, classical synthesis methods have facilitated the creation of a structurally diverse library of compounds from beta-aryl pyrrolidines, leading to products with significant central nervous system activity, providing a foundational approach for synthesizing complex structures like our compound of interest (Blanco‐Ania et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule often involves intricate arrangements, as seen in the synthesis of tetrahydropyrrolo[3,4-c]isoquinolines and hexahydrofuro[2,3-d]pyrrolo[3,4-b]pyridines. These compounds exhibit significant structural diversity and complexity, which may mirror the structural intricacies of our compound (Blanco‐Ania et al., 2009).
Chemical Reactions and Properties
Compounds with pyrrolidine and tetrahydroquinoline backbones can undergo various chemical reactions, including redox-annulations with α,β-unsaturated aldehydes and ketones. These reactions facilitate the generation of conjugated azomethine ylides followed by electrocyclization and potential tautomerization, leading to the formation of ring-fused pyrrolines, which can then be oxidized or reduced to form pyrroles or pyrrolidines respectively (Kang et al., 2015).
Physical Properties Analysis
The physical properties of compounds similar to "(3R*,4S*)-4-propyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)pyrrolidin-3-amine" can be influenced by their molecular structure and chemical characteristics. For instance, the presence of cyclic amines like pyrrolidine in the structure can lead to specific redox behaviors, impacting the compound's solubility, melting point, and stability (Kang et al., 2015).
Chemical Properties Analysis
The chemical properties of our compound can be inferred from related structures, which exhibit a range of reactivities based on their functional groups. For example, the presence of a pyrrolidine moiety can significantly impact the compound's reactivity towards electrophilic and nucleophilic agents, as well as its behavior in redox reactions (Kang et al., 2015).
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-5-13-10-20(11-15(13)18)17(21)14-8-12-6-3-4-7-16(12)19-9-14/h8-9,13,15H,2-7,10-11,18H2,1H3/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPUMQNBEFEZAR-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC3=C(CCCC3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC3=C(CCCC3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(thiomorpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5622642.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5622643.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine](/img/structure/B5622651.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5622666.png)

![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5622687.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-pyridinylmethyl)-3-pyrrolidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B5622696.png)
![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5622700.png)

![N-(4-isopropylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5622707.png)
phosphinic acid](/img/structure/B5622712.png)
![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5622721.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)